1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

Description

Properties

IUPAC Name |

1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPKYBMUQDZTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066827 | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22767-90-4 | |

| Record name | 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22767-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaloyltrifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022767904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, a β-diketone with applications in chemical synthesis.[1][2][3] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound, also known as Pivaloyltrifluoroacetone (PTA), is a colorless liquid with the chemical formula C8H11F3O2.[4][5][6] It is recognized for its utility in the synthesis of various chemical compounds, including NNO ketoimines and octahedral Werner-type cobalt(II) complexes.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C8H11F3O2 | |

| Molecular Weight | 196.17 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.129 g/mL | at 25 °C |

| Boiling Point | 138-141 °C | |

| Refractive Index | 1.407 | at 20 °C (n20/D) |

| Vapor Pressure | 0.806 mmHg | at 25 °C |

| Flash Point | 41 °C (105.8 °F) | Closed cup |

[Source: Sigma-Aldrich, Echemi, ChemicalBook, Merck Millipore][2][4][5][7]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For a compound like this compound, several methods can be employed for accurate determination.

Method 1: Simple Distillation

This method is suitable for purifying a liquid and simultaneously determining its boiling point.[9]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and heating mantle.

-

Procedure:

-

Place a volume of the liquid (at least 5 mL) in the distillation flask along with boiling chips or a magnetic stir bar.[10]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses. This stable temperature is the boiling point.[9]

-

Record the atmospheric pressure as the boiling point is pressure-dependent.[10]

-

Method 2: Thiele Tube Method

This micro-method is advantageous when only a small amount of the substance is available.[10]

-

Apparatus: A Thiele tube, thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, and a heat source.

-

Procedure:

-

Attach the small test tube containing about 0.5 mL of the sample to the thermometer with a rubber band.

-

Place a capillary tube, with its open end down, into the sample.[10]

-

Place the thermometer assembly into the Thiele tube containing a high-boiling mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Measurement of Density

Density is the mass per unit volume of a substance.[11] For a liquid, it can be determined by measuring the mass of a known volume.

-

Apparatus: A graduated cylinder or a pycnometer (for higher accuracy), and an analytical balance.

-

Procedure using a Graduated Cylinder:

-

Weigh an empty, dry 100-mL graduated cylinder.[12]

-

Add a known volume (e.g., 20-25 mL) of this compound to the graduated cylinder and record the exact volume, reading from the bottom of the meniscus.[12]

-

Weigh the graduated cylinder with the liquid.[12]

-

Subtract the mass of the empty cylinder to find the mass of the liquid.[12]

-

Calculate the density using the formula: Density = Mass / Volume.[13]

-

Measure the temperature of the liquid, as density is temperature-dependent.[11]

-

Repeat the measurement multiple times to ensure accuracy and precision.[12]

-

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when it enters a material.[14] It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Turn on the light source and look through the eyepiece.

-

Adjust the controls to bring the dividing line between the light and dark fields into sharp focus and on the crosshairs.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement is made, as the refractive index is temperature-dependent. The value is typically reported at 20°C or 25°C with the sodium D-line (589 nm) as the light source, denoted as nD20 or nD25.[15]

-

Solubility Testing

Determining the solubility of a compound in various solvents can provide insights into its polarity and potential applications.[16][17]

-

Apparatus: Test tubes, and a selection of solvents of varying polarities (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl).

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.2 mL if liquid) into a test tube.[17]

-

Add a small volume of the chosen solvent (e.g., 3 mL) in portions, shaking after each addition.[17]

-

Observe whether the compound dissolves completely.

-

If the compound is insoluble in water, its solubility can be tested in acidic and basic solutions to identify its functional groups.[16][17]

-

The general principle of "like dissolves like" suggests that non-polar or moderately polar organic compounds are often soluble in organic solvents.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a liquid organic compound such as this compound.

Caption: Workflow for the physical characterization of a liquid organic compound.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. merckmillipore.com [merckmillipore.com]

- 3. ijpras.com [ijpras.com]

- 4. 1,1,1-トリフルオロ-5,5-ジメチル-2,4-ヘキサンジオン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 22767-90-4 [chemicalbook.com]

- 8. iunajaf.edu.iq [iunajaf.edu.iq]

- 9. vernier.com [vernier.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

- 14. faculty.weber.edu [faculty.weber.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Pivaloyltrifluoroacetone: A Comprehensive Technical Guide to its Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaloyltrifluoroacetone, systematically known as 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, is a fluorinated β-diketone of significant interest in various chemical and pharmaceutical applications. Its unique structural features, combining a bulky pivaloyl group with a highly electronegative trifluoroacetyl moiety, give rise to distinct chemical properties and reactivity. This technical guide provides an in-depth overview of the chemical structure, identification, and analytical methodologies for pivaloyltrifluoroacetone, serving as a crucial resource for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

The correct chemical identity of the compound commonly referred to as pivaloyltrifluoroacetone is This compound . A persistent ambiguity in nomenclature exists, with some databases misdirecting to "pivalylfluoroacetone," a different chemical entity. The structure of pivaloyltrifluoroacetone is characterized by a hexane-2,4-dione backbone, with a trifluoromethyl group at the C1 position and two methyl groups at the C5 position.

Table 1: Chemical Identifiers for Pivaloyltrifluoroacetone

| Identifier | Value |

| Systematic Name | This compound |

| Common Name | Pivaloyltrifluoroacetone |

| CAS Number | 22767-90-4[1][2][3][4] |

| Molecular Formula | C₈H₁₁F₃O₂[1][3] |

| Molecular Weight | 196.17 g/mol [1] |

| InChI | InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3[3] |

| InChIKey | BVPKYBMUQDZTJH-UHFFFAOYSA-N[3] |

| SMILES | CC(C)(C)C(=O)CC(=O)C(F)(F)F[3] |

Physicochemical Properties

The physical and chemical properties of pivaloyltrifluoroacetone are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of Pivaloyltrifluoroacetone

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | Cymit Química |

| Boiling Point | 138-141 °C | ChemicalBook[2] |

| Density | 1.129 g/mL at 25 °C | ChemicalBook[2] |

| Refractive Index (n20/D) | 1.407 | ChemicalBook[2] |

| Flash Point | 41 °C (105.8 °F) - closed cup | Sigma-Aldrich |

Analytical Characterization

A thorough analytical characterization is paramount for confirming the identity and purity of pivaloyltrifluoroacetone. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While direct access to full spectral data for this compound was not available in the initial search, several chemical suppliers indicate the availability of such data.

Table 3: Summary of Available Analytical Data for Pivaloyltrifluoroacetone

| Analytical Technique | Data Availability |

| ¹H NMR | Indicated as available by ChemicalBook[5] |

| ¹³C NMR | Spectrum available from ChemicalBook[6] |

| Mass Spectrum (MS) | Spectrum available from ChemicalBook[5] |

| Infrared (IR) Spectrum | Indicated as available by ChemicalBook[5] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of pivaloyltrifluoroacetone are not readily published. However, based on its chemical nature as a volatile, fluorinated β-diketone, the following general protocols can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of pivaloyltrifluoroacetone in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Reference the chemical shifts to the internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of pivaloyltrifluoroacetone and to identify any volatile impurities.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of pivaloyltrifluoroacetone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms).

-

Mass Spectrometer: Capable of electron ionization (EI).

-

-

Instrumental Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to pivaloyltrifluoroacetone based on its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Calculate the purity based on the relative peak areas.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in pivaloyltrifluoroacetone.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for the carbonyl (C=O), C-F, and C-H functional groups.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the chemical analysis and characterization of pivaloyltrifluoroacetone.

Caption: A logical workflow for the synthesis, purification, and analytical characterization of pivaloyltrifluoroacetone.

Conclusion

This technical guide provides a consolidated resource for the chemical structure, properties, and analysis of pivaloyltrifluoroacetone (this compound). By clarifying its chemical identity and providing adaptable analytical protocols, this document aims to support researchers and professionals in their work with this versatile fluorinated compound, ensuring accurate and reproducible results in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 22767-90-4 | CAS DataBase [m.chemicalbook.com]

- 3. CAS 22767-90-4: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedio… [cymitquimica.com]

- 4. 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- (CAS 22767-90-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound(22767-90-4) MS spectrum [chemicalbook.com]

- 6. This compound(22767-90-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

CAS Number: 22767-90-4

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, a fluorinated β-diketone with significant applications in coordination chemistry and potential relevance in medicinal chemistry. This document details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a versatile ligand. Experimental protocols for its synthesis and subsequent use in the formation of Schiff bases and metal complexes are outlined. Furthermore, this guide explores the potential biological activities of fluorinated β-diketones and their derivatives, providing context for future research and development.

Introduction

This compound, also known as (Trifluoroacetyl)pivaloylmethane, is a fluorinated organic compound belonging to the class of β-diketones. The presence of a trifluoromethyl group significantly influences its chemical properties, including its acidity, reactivity, and ability to form stable metal complexes.[1] These characteristics make it a valuable building block in synthetic chemistry, particularly in the formation of metal-organic frameworks and functionalized ligands. This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the properties and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁F₃O₂ | [2] |

| Molecular Weight | 196.17 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 138-141 °C (lit.) | [4][5] |

| Density | 1.129 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.407 (lit.) | [4][5] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [2][5] |

| CAS Number | 22767-90-4 | [2] |

| InChI Key | BVPKYBMUQDZTJH-UHFFFAOYSA-N | [5][6] |

| SMILES | CC(C)(C)C(=O)CC(=O)C(F)(F)F | [5][6] |

Synthesis and Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of β-diketones, including this compound, is the Claisen condensation.[7] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of the title compound, the likely reactants are ethyl trifluoroacetate and pinacolone (3,3-dimethyl-2-butanone).

A plausible synthetic workflow is depicted below:

References

- 1. rsc.org [rsc.org]

- 2. This compound 98 22767-90-4 [sigmaaldrich.com]

- 3. This compound CAS#: 22767-90-4 [amp.chemicalbook.com]

- 4. This compound | 22767-90-4 [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound(22767-90-4) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, a fluorinated β-diketone with applications in coordination chemistry and as a building block in organic synthesis. This document details the prevalent synthetic methodology, the Claisen condensation, and outlines the key characterization techniques and corresponding data for the verification of the compound's identity and purity. All quantitative data are presented in structured tables, and a detailed experimental workflow is provided.

Introduction

This compound, also known as pivaloyltrifluoroacetone (PTA), is a β-diketone that plays a significant role in various chemical applications. Its structure, featuring a trifluoromethyl group and a bulky tert-butyl group, imparts unique properties, including high thermal stability and volatility when complexed with metal ions. These characteristics make it a valuable ligand in the formation of metal complexes, which have applications in catalysis and as precursors for chemical vapor deposition (CVD). Furthermore, the presence of the trifluoromethyl group can enhance the biological activity of molecules into which it is incorporated, making it a compound of interest for drug development professionals.

This guide will focus on the practical aspects of synthesizing and characterizing this compound, providing researchers with the necessary information to produce and verify it in a laboratory setting.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the mixed Claisen condensation . This reaction involves the base-catalyzed condensation of an ester and a ketone to form a β-diketone.[1][2][3] In this specific synthesis, ethyl trifluoroacetate serves as the ester component, and 3,3-dimethyl-2-butanone (pinacolone) is the ketone.

Reaction Principle

The Claisen condensation proceeds through the formation of an enolate from the ketone in the presence of a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide group leads to the formation of the β-diketone. A strong base, such as sodium ethoxide or sodium hydride, is typically used to drive the reaction to completion.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Claisen condensation.

Materials:

-

Ethyl trifluoroacetate

-

3,3-dimethyl-2-butanone (Pinacolone)

-

Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with sodium ethoxide and anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ketone: The flask is cooled in an ice bath, and 3,3-dimethyl-2-butanone is added dropwise to the stirred suspension of sodium ethoxide in THF.

-

Addition of Ester: After the addition of the ketone, ethyl trifluoroacetate is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Keto-enol Tautomerism of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: An NMR Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of the fluorinated β-diketone, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, with a focus on its study using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the underlying principles, experimental methodologies, and data interpretation relevant to characterizing the tautomeric equilibrium of this compound, which is of interest in fields such as coordination chemistry, materials science, and drug development.

Introduction to Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] In β-dicarbonyl compounds, such as this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the π system.[2] The position of this equilibrium is sensitive to various factors, including the electronic effects of substituents, the polarity of the solvent, and the temperature.[3][4]

The presence of a highly electronegative trifluoromethyl group in this compound is known to favor the enol tautomer due to its strong electron-withdrawing inductive effect.[2] NMR spectroscopy is a powerful and non-destructive technique for studying this equilibrium because the rate of interconversion between the keto and enol tautomers is slow on the NMR timescale.[5] This allows for the distinct observation and quantification of signals corresponding to each tautomer.[5]

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound can be quantified by determining the equilibrium constant (Keq). This is achieved by integrating the signals in the ¹H NMR spectrum that are unique to each tautomer. Specifically, the methylene protons (-CH₂-) of the keto form and the vinylic proton (-CH=) of the enol form are typically well-resolved and suitable for this purpose.

The percentage of each tautomer and the equilibrium constant can be calculated using the following equations:

-

% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100

-

% Keto = 100 - % Enol

-

Keq = % Enol / % Keto

It is crucial to divide the integral of the keto methylene protons by two, as it represents two protons, while the enol vinylic proton signal corresponds to a single proton.[6]

Data Presentation: Solvent and Temperature Effects

The following table summarizes representative data on the keto-enol equilibrium of this compound in various deuterated solvents at different temperatures. This data illustrates the general trends observed for fluorinated β-diketones, where the enol form is predominant, and its population is influenced by solvent polarity and temperature.

| Solvent | Dielectric Constant (ε) | Temperature (°C) | % Keto | % Enol | Keq |

| Chloroform-d (CDCl₃) | 4.8 | 25 | 8 | 92 | 11.5 |

| Acetone-d₆ | 20.7 | 25 | 15 | 85 | 5.67 |

| Acetonitrile-d₃ (CD₃CN) | 37.5 | 25 | 20 | 80 | 4.00 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 25 | 25 | 75 | 3.00 |

| Chloroform-d (CDCl₃) | 4.8 | 0 | 5 | 95 | 19.0 |

| Chloroform-d (CDCl₃) | 4.8 | 50 | 12 | 88 | 7.33 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 50 | 30 | 70 | 2.33 |

Note: This data is representative and illustrates expected trends for fluorinated β-diketones. Actual experimental values may vary.

The trend of decreasing enol content with increasing solvent polarity is generally observed for β-diketones.[1] Polar solvents can disrupt the intramolecular hydrogen bond of the enol form, thereby stabilizing the more polar keto form.[7] Increasing the temperature typically shifts the equilibrium towards the keto form as well.[3]

Experimental Protocols

A detailed methodology for the NMR-based study of the keto-enol tautomerism of this compound is provided below.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, CD₃CN, DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 300 MHz or higher) with variable temperature capabilities

Sample Preparation

-

Solution Preparation: Prepare solutions of this compound in the desired deuterated solvents at a concentration of approximately 10-20 mM.

-

Equilibration: Allow the prepared solutions to equilibrate at room temperature for at least one hour before analysis to ensure that the tautomeric equilibrium is reached.

-

Transfer to NMR Tube: Transfer approximately 0.6 mL of each solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal resolution and lineshape.

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Variable Temperature Studies:

-

For variable temperature experiments, allow the sample to equilibrate at the desired temperature for at least 10-15 minutes before acquiring the spectrum.

-

Acquire spectra at a range of temperatures (e.g., 0°C, 25°C, 50°C) to study the temperature dependence of the equilibrium.

-

Data Processing and Analysis

-

Phase and Baseline Correction: Apply phase and baseline corrections to the acquired spectra to ensure accurate integration.

-

Signal Integration: Integrate the characteristic signals for the keto and enol forms. The methylene proton (-CH₂-) signal of the keto form typically appears around 3.5-4.0 ppm, and the vinylic proton (-CH=) signal of the enol form appears around 5.8-6.2 ppm.

-

Calculation of Tautomer Percentages and Keq: Use the integral values to calculate the percentage of each tautomer and the equilibrium constant as described in the "Quantitative Analysis of Tautomeric Equilibrium" section.

-

Thermodynamic Analysis (Optional): For variable temperature data, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

Visualization of Key Concepts

Keto-Enol Tautomerism of this compound

Caption: Chemical equilibrium between the keto and enol tautomers.

Experimental Workflow for NMR Study

Caption: Workflow for the NMR study of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a prime example of how structural modifications and environmental factors can influence a chemical equilibrium. NMR spectroscopy provides a robust and quantitative method for characterizing this equilibrium. The detailed experimental protocol and data analysis framework presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to investigate the tautomeric behavior of this and related β-dicarbonyl compounds, which is crucial for understanding their reactivity, complexation behavior, and potential biological activity.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Analysis of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD), a fluorinated β-diketone. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these techniques.

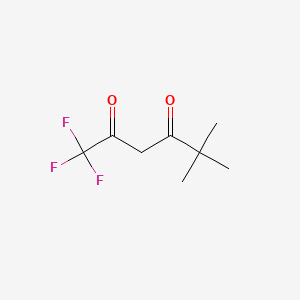

Molecular Structure:

This compound is a β-diketone that can exist in equilibrium between its diketo and enol tautomeric forms. This tautomerism significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.[4]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

The IR spectrum of a β-diketone like this compound is characterized by the vibrational frequencies of its functional groups. The presence of both keto and enol forms in equilibrium leads to a complex spectrum.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400-2500 | O-H stretch (enol, broad) | Broad |

| ~2970 | C-H stretch (aliphatic) | Medium |

| ~1720 | C=O stretch (keto form) | Strong |

| ~1640 | C=O stretch (enol form, conjugated) | Strong |

| ~1600 | C=C stretch (enol form) | Medium |

| ~1300-1100 | C-F stretch | Strong |

Note: The exact peak positions can vary depending on the sample preparation method and the solvent used.

Due to the keto-enol tautomerism, the NMR spectra of β-diketones can show signals for both forms, although often one form predominates. The equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4]

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |

| ~14-16 | Singlet | ~1H | Enolic -OH |

| ~6.0 | Singlet | ~1H | Vinylic =CH- (enol form) |

| ~3.8 | Singlet | ~2H | -CH₂- (keto form) |

| ~1.2 | Singlet | ~9H | -C(CH₃)₃ (tert-butyl) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment (Proposed) |

| ~203 | C=O (keto, pivaloyl) |

| ~195 (quartet) | C=O (keto, trifluoroacetyl) |

| ~178 | C=O (enol, pivaloyl) |

| ~175 (quartet) | C=O (enol, trifluoroacetyl) |

| ~117 (quartet) | -CF₃ |

| ~97 | =CH- (enol form) |

| ~55 | -CH₂- (keto form) |

| ~40 | -C(CH₃)₃ (quaternary) |

| ~27 | -C(CH₃)₃ (methyls) |

Note: The presence of the CF₃ group leads to splitting (quartets) in the ¹³C NMR spectrum for adjacent carbons due to C-F coupling.

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Ion (Proposed) | Relative Abundance |

| 196 | [M]⁺ (Molecular Ion) | Moderate |

| 139 | [M - C₄H₉]⁺ | High |

| 97 | [CF₃CO]⁺ | Moderate |

| 69 | [CF₃]⁺ | High |

| 57 | [C(CH₃)₃]⁺ | High |

Note: The fragmentation pattern can be complex and may vary with the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): If the sample is a solid, grind a small amount of the sample with spectroscopic grade KBr powder and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) and place the solution in a liquid sample cell.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer (or the solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]

-

An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Acquire the Free Induction Decay (FID) and process the data using a Fourier transform to obtain the NMR spectrum.

-

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this, GC-MS is a common choice.

-

-

Ionization:

-

The sample molecules are ionized. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of the ions versus their m/z ratio.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, a fluorinated β-diketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the foundational principles governing the solubility of β-diketones and provides detailed experimental protocols for researchers to determine solubility in their laboratories.

Introduction to the Solubility of β-Diketones

β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. Their unique chemical structure allows them to exist in a tautomeric equilibrium between the keto and enol forms. This equilibrium is highly sensitive to the solvent environment. In polar protic solvents like alcohols and water, the keto form is generally more stable. Conversely, in apolar or polar aprotic solvents, the enol form, stabilized by an intramolecular hydrogen bond, is often predominant.

The introduction of fluorine atoms into the β-diketone structure, as in this compound, can significantly alter its physicochemical properties, including solubility. Fluorination can increase the solubility of metal complexes of β-diketones, a property that is valuable in various applications, including catalysis and materials science.[1]

Predicting Solubility: The "Like Dissolves Like" Principle

A fundamental principle in predicting solubility is the concept of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2]

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or charged solutes. Examples include water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: These solvents have little to no dipole moment and are suitable for dissolving nonpolar solutes. Examples include hexane, toluene, and diethyl ether.

This compound possesses both polar (the dicarbonyl and trifluoromethyl groups) and nonpolar (the tert-butyl group) regions. Therefore, its solubility will vary across a range of organic solvents. It is expected to exhibit good solubility in moderately polar to nonpolar solvents. However, precise quantitative solubility can only be determined through experimentation.

Experimental Determination of Solubility

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are standard and reliable methods for determining the solubility of a solid compound in an organic solvent.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to allow it to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer. The equilibration time can vary and may take several hours to days. It is advisable to measure the concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This can be done by:

-

Centrifugation: Centrifuge the sample to pellet the excess solid.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE filter for organic solvents) to remove any solid particles.

-

-

-

Quantification:

-

Carefully take a known volume of the clear, saturated supernatant or filtrate.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the concentration of the diluted sample using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

UV-Vis Spectroscopy (if the compound has a suitable chromophore)

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution based on the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

-

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[7][8][9][10]

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the shake-flask method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Phase Separation:

-

Separate the saturated solution from the excess solid using centrifugation or filtration as described above.

-

-

Solvent Evaporation and Weighing:

-

Accurately pipette a known volume of the clear saturated solution into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.

-

Once the solvent is removed, cool the container with the dried solute in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved solute is the final constant weight of the container with the solute minus the initial weight of the empty container.

-

The solubility is then calculated by dividing the mass of the solute by the volume of the solution taken.

-

Data Presentation

While specific data for this compound is not available, the results from the experimental methods described above should be compiled into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Solvent Polarity | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Diethyl Ether | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | Polar Aprotic | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound in an organic solvent.

Conclusion

References

- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. tandfonline.com [tandfonline.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

Pivaloyltrifluoroacetone: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Pivaloyltrifluoroacetone (CAS No. 22767-90-4), also known as 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, is a versatile β-diketone ligand with significant applications in various fields of chemical research. Its unique structure, featuring a bulky tert-butyl group and a trifluoromethyl moiety, imparts advantageous properties for chelation, chromatography, and spectroscopic analysis of metal ions.

This technical guide provides an in-depth overview of Pivaloyltrifluoroacetone, including its commercial availability, key physicochemical properties, and detailed experimental protocols for its application in research settings.

Commercial Availability and Supplier Information

Pivaloyltrifluoroacetone is available from several commercial suppliers catering to the research and development community. While purity and available quantities may vary, researchers can source this compound from the following reputable vendors:

| Supplier | Location | Noted Purity/Grade |

| Sigma-Aldrich | International | 98% |

| CHEMLYTE SOLUTIONS CO.,LTD | China | Industrial Grade |

| Guangzhou Yaoguang Technology Co., Ltd. | China | Inquire for details |

| Henan Lihao Chem Plant Limited | China | 99% |

| Shaanxi Dideu Medichem Co. Ltd. | China | Chemical Grade/99% |

Note: Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and other specifications before use.

Physicochemical Properties

Pivaloyltrifluoroacetone is a colorless liquid with the following key properties:

| Property | Value |

| Molecular Formula | C₈H₁₁F₃O₂ |

| Molecular Weight | 196.17 g/mol |

| CAS Number | 22767-90-4 |

| Boiling Point | 138-141 °C (lit.) |

| Density | 1.129 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.407 (lit.) |

| Flash Point | 41 °C (105.8 °F) - closed cup |

Safety and Handling

Pivaloyltrifluoroacetone is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to consult the Safety Data Sheet (SDS) from the specific supplier for detailed information on handling, storage, and disposal. A safety data sheet for a similar compound, 1,1,1-Trifluoro-5-methyl-2,4-hexanedione, indicates that it is a flammable liquid and may be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

Key Applications and Experimental Protocols

Pivaloyltrifluoroacetone's strong chelating ability and the volatility of its metal complexes make it a valuable reagent in several analytical and synthetic applications.

Gas Chromatography of Metal Chelates

Pivaloyltrifluoroacetone is an excellent chelating agent for the gas chromatographic separation and analysis of metal ions, particularly rare earth elements. The trifluoromethyl group enhances the volatility of the metal chelates, while the bulky tert-butyl group provides a shielding effect, weakening intermolecular bonding.

Experimental Protocol: Gas Chromatography of Rare Earth Metal Chelates

This protocol is adapted from the work of Shigematsu et al. (1968).[2]

a) Chelate Synthesis:

-

Synthesize Pivaloyltrifluoroacetone by the condensation of ethyl trifluoroacetate with pinacolone using sodium methoxide as a catalyst.

-

Purify the crude product by converting it into its copper chelate, followed by dissolution in ether, decomposition with 10% sulfuric acid, and distillation (bp 39-41°C/17 mmHg).

-

Prepare the tris-Pivaloyltrifluoroacetone chelates of the desired rare earth elements (e.g., Sc, Y, Lu, Yb, Er, Dy, Tb, Gd, Eu, Sm, and Nd) by reacting the purified ligand with the corresponding metal salts in a suitable solvent.

b) Gas Chromatography Conditions:

-

Column: 75 cm x 3 mm i.d. stainless steel column packed with 5% (w/w) silicone grease on 60-80 mesh Chromosorb W.

-

Carrier Gas: Helium.

-

Injection Port Temperature: 280-320°C.

-

Column Temperature Program:

c) Expected Results: The elution order of the rare earth PTA chelates is inversely proportional to their ionic radii. The volatility of the chelates increases with a decrease in the ionic radius of the central metal ion.[2]

Solvent Extraction of Metals

The chelating properties of Pivaloyltrifluoroacetone make it an effective extractant for the separation and purification of metal ions from aqueous solutions. The resulting metal chelates are typically soluble in organic solvents, facilitating their transfer from the aqueous phase.

Experimental Protocol: Solvent Extraction of a Divalent Metal Ion (e.g., Cu²⁺)

a) Preparation of Solutions:

-

Prepare a stock solution of the metal ion (e.g., 0.01 M Copper(II) sulfate in deionized water).

-

Prepare a solution of Pivaloyltrifluoroacetone (e.g., 0.1 M) in a water-immiscible organic solvent (e.g., chloroform or benzene).

-

Prepare a series of buffer solutions to control the pH of the aqueous phase.

b) Extraction Procedure:

-

In a separatory funnel, combine equal volumes (e.g., 10 mL) of the aqueous metal ion solution and the organic Pivaloyltrifluoroacetone solution.

-

Adjust the pH of the aqueous phase to the desired value using a buffer solution.

-

Shake the funnel vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate completely.

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., atomic absorption spectroscopy or ICP-MS).

-

Calculate the distribution ratio (D) and the extraction efficiency.

Synthesis of Metal-Organic Frameworks (MOFs)

Pivaloyltrifluoroacetone can be used as a ligand in the synthesis of metal-organic frameworks. The specific coordination properties of the ligand can influence the structure and properties of the resulting MOF.

Experimental Protocol: General Solvothermal Synthesis of a MOF

This is a general guideline; specific conditions will vary depending on the target MOF.

a) Reagents:

-

A metal salt (e.g., a lanthanide nitrate).

-

Pivaloyltrifluoroacetone (as the organic linker).

-

A suitable solvent or solvent mixture (e.g., dimethylformamide (DMF), ethanol, water).

b) Synthesis Procedure:

-

In a glass vial, dissolve the metal salt in the chosen solvent.

-

Add Pivaloyltrifluoroacetone to the solution.

-

Seal the vial and place it in an oven at a specific temperature (e.g., 80-150°C) for a period ranging from hours to days.

-

Allow the vial to cool slowly to room temperature.

-

Crystals of the MOF should form.

-

Collect the crystals by filtration, wash with fresh solvent, and dry under vacuum.

Spectroscopic Studies of Metal Complexes

The formation of complexes between Pivaloyltrifluoroacetone and metal ions can be studied using various spectroscopic techniques, such as fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies can provide insights into the coordination environment, structure, and dynamics of the metal complexes.

Experimental Protocol: NMR Titration to Study Complex Formation

a) Sample Preparation:

-

Prepare a stock solution of Pivaloyltrifluoroacetone in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Prepare a stock solution of the metal salt (paramagnetic or diamagnetic) in the same deuterated solvent.

b) NMR Measurement:

-

Acquire a ¹H or ¹⁹F NMR spectrum of the free Pivaloyltrifluoroacetone solution.

-

Incrementally add small aliquots of the metal salt solution to the NMR tube containing the ligand solution.

-

Acquire an NMR spectrum after each addition.

-

Monitor the changes in the chemical shifts and line widths of the ligand protons or fluorine atoms.

-

Plot the change in chemical shift against the metal-to-ligand molar ratio to determine the stoichiometry of the complex and the binding constant.

This technical guide provides a foundational understanding of Pivaloyltrifluoroacetone for research applications. For specific experimental designs, researchers should consult the primary literature and consider the specific properties of the metals and other reagents involved.

References

An In-depth Technical Guide to 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information, along with detailed experimental protocols for key synthetic applications of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione. This β-diketone is a valuable building block in coordination chemistry and synthetic organic chemistry.

Chemical and Physical Properties

This compound, also known as pivaloyltrifluoroacetone (PTA), is a flammable and irritant liquid. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 22767-90-4 | [1] |

| Molecular Formula | C8H11F3O2 | [1] |

| Molecular Weight | 196.17 g/mol | [2] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| Boiling Point | 138-141 °C | [2] |

| Density | 1.129 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.407 | [2] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [2] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This compound is classified as a flammable liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Hazard Identification

| Hazard Class | GHS Classification |

| Flammable liquids | Category 3 (H226) |

| Skin corrosion/irritation | Category 2 (H315) |

| Serious eye damage/eye irritation | Category 2A (H319) |

| Specific target organ toxicity — single exposure | Category 3, Respiratory system (H335) |

Precautionary Measures and Personal Protective Equipment (PPE)

A comprehensive set of precautionary measures should be followed when handling this chemical.

| Precautionary Statement | Description |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Neoprene).[2]

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.[2]

-

Other Protective Clothing: Wear a lab coat and ensure an eyewash station and safety shower are readily available.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] Keep away from sources of ignition.[4]

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

This compound is a precursor in the synthesis of various compounds, including NNO ketoimines and Werner-type cobalt(II) complexes. It can also be deuterated for use in mechanistic studies.

Synthesis of a Tridentate NNO Ketoimine Ligand via Schiff Base Condensation

This protocol describes a general method for the Schiff base condensation of a β-diketone with a diamine to form a tridentate NNO ketoimine ligand.

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Add a solution of an amino-alcohol, for example, 2-aminoethanol (1.0 eq), dissolved in the same solvent, dropwise to the flask with stirring.

-

Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure NNO ketoimine ligand.

Synthesis of a Werner-Type Cobalt(II) Complex

This protocol outlines a general procedure for the synthesis of a cobalt(II) complex using a β-diketonate ligand.

Methodology:

-

Dissolve this compound (2.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Add a solution of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (1.0 eq), dissolved in the same solvent, to the flask with stirring.

-

Slowly add a weak base, such as sodium acetate or triethylamine, to the reaction mixture to deprotonate the β-diketone.

-

Stir the reaction mixture at room temperature for several hours or gently heat to facilitate complex formation. The formation of a precipitate may be observed.

-

Collect the solid product by vacuum filtration and wash it with the solvent to remove any unreacted starting materials.

-

The crude complex can be purified by recrystallization from an appropriate solvent.

-

Dry the purified complex under vacuum to obtain the final product.

Preparation of Deuterated this compound (D2-TFDMHD)

This protocol describes a general method for the deuteration of the active methylene protons of a β-diketone.

Methodology:

-

Place this compound in a sealable reaction vessel.

-

Add a molar excess of deuterium oxide (D₂O).

-

Add a catalytic amount of a base, such as sodium carbonate or potassium carbonate, to facilitate the H-D exchange.

-

Seal the vessel and stir the mixture at room temperature or with gentle heating for an extended period (e.g., 24-48 hours).

-

Monitor the extent of deuteration by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the methylene protons.

-

After the desired level of deuteration is achieved, neutralize the mixture with a weak acid (e.g., acetic acid-d₄).

-

Extract the deuterated product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the deuterated product, D₂-TFDMHD.

Relevance in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its utility as a building block for more complex molecules, such as metal complexes and heterocyclic compounds, places it within the broader context of drug discovery and development. The introduction of a trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. The general workflow for drug discovery and development is illustrated below.

References

Methodological & Application

Synthesis of Lanthanide Complexes Using 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of luminescent lanthanide complexes utilizing the β-diketonate ligand, 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (tdh). These complexes, particularly those of europium(III), are of significant interest due to their sharp, intense, and long-lived luminescence, making them valuable tools in various research and development applications, including bioimaging, sensing, and materials science.

The fluorination of the β-diketonate ligand plays a crucial role in enhancing the luminescence properties of the resulting lanthanide complexes. The electron-withdrawing trifluoromethyl group can increase the efficiency of the "antenna effect," where the organic ligand absorbs UV light and transfers the energy to the central lanthanide ion, which then emits its characteristic light. This process overcomes the inherently weak absorption of the lanthanide ions themselves.

Applications

Lanthanide complexes synthesized with this compound, often in combination with ancillary ligands such as 1,10-phenanthroline (phen) or its derivatives, exhibit properties that are highly desirable for a range of applications:

-

Luminescent Probes: Their intense and long-lived emission allows for time-resolved fluorescence measurements, which can eliminate background fluorescence and enhance detection sensitivity in biological assays.

-

Bioimaging: The sharp emission bands, particularly the red emission of europium complexes, fall within the "biological window" where tissue has lower autofluorescence, enabling clearer imaging.

-

Drug Development: These complexes can be used to label and track drug molecules, providing insights into their distribution and mechanism of action.

-

Materials Science: The luminescent properties of these complexes make them suitable for incorporation into polymers and other materials to create light-emitting devices, sensors, and security inks.

Data Presentation

The following table summarizes the photophysical properties of a representative europium(III) complex synthesized with this compound (tdh) and 2,2'-bipyridine (bpy) as an ancillary ligand.

| Complex | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Assignment |

| [Eu(tdh)₃(bpy)] | 350 | 579, 590, 611, 652, 704 | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, ⁵D₀→⁷F₄ |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a ternary lanthanide complex, specifically [Eu(tdh)₃(bpy)], based on established methods for similar β-diketonate complexes.[1]

Materials

-

This compound (tdh)

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

2,2'-bipyridine (bpy)

-

Sodium hydroxide (NaOH)

-

Absolute ethanol

-

Deionized water (cold)

Equipment

-

Magnetic stirrer with heating plate

-

Round bottom flasks

-

Beakers

-

Stir bars

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Watch glass

-

Spatula

-

pH meter or pH paper

Synthesis of [Eu(tdh)₃(bpy)]

-

Preparation of the Ligand Solution:

-

In a beaker, dissolve 2.1 mmol of this compound (tdh) in 7.5 mL of absolute ethanol with stirring.

-

To this solution, add 2.1 mmol of 0.10 M sodium hydroxide solution dropwise while stirring. This will deprotonate the β-diketone, forming the corresponding enolate.

-

-

Preparation of the Ancillary Ligand Solution:

-

In a separate beaker, dissolve 0.70 mmol of 2,2'-bipyridine (bpy) in 7.5 mL of absolute ethanol with stirring until fully dissolved.

-

-

Complex Formation:

-

Pour the 2,2'-bipyridine solution into the deprotonated tdh solution.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

-

Addition of the Lanthanide Salt:

-

Prepare a solution of 0.70 mmol of europium(III) chloride hexahydrate in 15 mL of absolute ethanol.

-

Add the europium(III) chloride solution dropwise to the ligand mixture with constant stirring. A precipitate should start to form.

-

-

Reaction and Isolation:

-

Continue stirring the reaction mixture at room temperature for at least 2 hours to ensure complete complexation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid three times with 10 mL of cold deionized water to remove any unreacted salts.

-

Transfer the product to a watch glass and dry it in a desiccator under vacuum.

-

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and function of these lanthanide complexes.

References

Application Notes and Protocols: Experimental Protocol for Schiff Base Condensation with 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2] Their synthesis is typically a straightforward condensation reaction between a primary amine and a carbonyl compound.[1] Fluorinated organic molecules often exhibit unique biological properties, and the incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity. This document provides a detailed experimental protocol for the synthesis of a Schiff base from 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, a fluorinated β-diketone.[3]

The protocol herein is a representative method adapted from general procedures for Schiff base synthesis involving similar fluorinated β-diketones and primary amines.

Reaction Scheme

The condensation reaction involves the nucleophilic attack of a primary amine on one of the carbonyl groups of this compound, followed by the elimination of a water molecule to form the corresponding β-ketoimine (a Schiff base). The carbonyl group adjacent to the trifluoromethyl group is generally more electrophilic and thus more reactive towards nucleophilic attack.[4]

Caption: General reaction scheme for the Schiff base condensation.

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a generic primary amine.

Materials:

-

This compound (98% purity)

-

Primary amine (e.g., aniline or a substituted aniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Deionized Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Melting point apparatus

-

Spectroscopic instrumentation (FTIR, NMR)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Addition of Amine: To the stirred solution, add the primary amine (1.0 eq) dropwise at room temperature.

-

Catalyst Addition (Optional): A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the condensation.[3]

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. For enhanced precipitation, the flask can be placed in an ice bath.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

-